Methyl 4-tert-butylbenzoate
Overview
Description
Methyl 4-tert-butylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a clear, colorless liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its role in the production of UV blockers, particularly avobenzone, which is widely used in sunscreens .
Mechanism of Action
Target of Action
Methyl 4-tert-butylbenzoate is a chemical compound with the formula C12H16O2
Mode of Action
It is known to undergo a claisen condensation reaction with 4-methoxyacetophenone .
Biochemical Pathways
Its reaction with 4-methoxyacetophenone suggests it may be involved in the synthesis of other compounds .
Result of Action
It is known to undergo a reaction to produce avobenzone, an ingredient of sunscreen products .
Action Environment
It is known that the compound can undergo reactions under certain conditions .
Biochemical Analysis
Biochemical Properties
It is known to undergo Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products
Molecular Mechanism
It is known to undergo a Claisen condensation reaction , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-tert-butylbenzoate is typically synthesized through the esterification of 4-tert-butylbenzoic acid with methanol. The reaction is catalyzed by acids such as sulfuric acid or toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalysts like titanous sulfate and toluenesulfonic acid. The reaction conditions are optimized to achieve high yields and purity, with the product typically reaching a purity of 99% or higher. The process is designed to minimize secondary reactions and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Claisen Condensation: This reaction involves the condensation of this compound with 4-methoxyacetophenone to produce avobenzone.
Hydrolysis: The ester group in this compound can be hydrolyzed to yield 4-tert-butylbenzoic acid and methanol.
Common Reagents and Conditions:
Claisen Condensation: Typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Hydrolysis: Can be carried out using aqueous acids or bases under reflux conditions.
Major Products:
Avobenzone: A key product formed through Claisen condensation, used in sunscreens.
4-tert-Butylbenzoic Acid: Formed through hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-tert-butylbenzoate has diverse applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of esterification reactions and enzyme-catalyzed processes.
Medicine: Plays a role in the development of UV-blocking agents for dermatological applications.
Comparison with Similar Compounds
Methyl benzoate: Another ester of benzoic acid, but without the tert-butyl group.
Ethyl 4-tert-butylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-tert-Butylbenzoic acid: The acid form of methyl 4-tert-butylbenzoate.
Uniqueness: this compound is unique due to its specific structure, which includes a tert-butyl group that enhances its stability and reactivity in certain chemical reactions. This makes it particularly valuable in the synthesis of UV-blocking agents like avobenzone, which is not as effectively synthesized using other similar compounds .
Properties
IUPAC Name |
methyl 4-tert-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJOAFHOIWPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885360 | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
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Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
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Record name | Methyl 4-tert-butylbenzoate | |
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CAS No. |
26537-19-9 | |
Record name | Methyl 4-tert-butylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26537-19-9 | |
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Record name | Methyl p-tert-butylbenzoate | |
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Record name | Methyl 4-tert-butylbenzoate | |
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Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
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Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
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Record name | Methyl 4-tert-butylbenzoate | |
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Record name | METHYL P-TERT-BUTYLBENZOATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical properties of methyl 4-tert-butylbenzoate?
A1: this compound is characterized by the following properties []:
Q2: What are the primary applications of this compound in organic synthesis?
A3: this compound serves as a crucial electron-transfer mediator in electrochemical reactions [, , , , ]. For instance, it enables the generation of aryl radicals from corresponding bromides under electrochemical conditions. These radicals can then participate in various reactions, such as cyclization with alkynes or alkenes followed by carboxylation with carbon dioxide, leading to the formation of valuable carboxylic acid derivatives [, , , , ].
Q3: Can you describe a specific example of this compound's role as an electron-transfer mediator?
A4: One example involves the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids []. In this process, 2-allyloxybromobenzenes undergo electrochemical reduction in the presence of this compound and carbon dioxide. This leads to the formation of an aryl radical, which then undergoes 5-exo cyclization followed by carboxylation to yield the desired 2,3-dihydrobenzofuran-3-ylacetic acid derivatives [].
Q4: How can the conversion of 4-tert-butylbenzoic acid to this compound be optimized?
A5: Studies using the Taguchi method have investigated the optimal parameters for esterifying 4-tert-butylbenzoic acid to this compound using the green catalyst methanesulfonic acid []. This research identified the following optimal conditions for maximizing acid conversion: 10% catalyst concentration, a 5:1 methanol to acid molar ratio, and a reaction time of 2 hours at a refluxing temperature of 67°C [].
Q5: What are the kinetic characteristics of the esterification reaction between 4-tert-butylbenzoic acid and methanol?
A6: Kinetic investigations reveal that the esterification of 4-tert-butylbenzoic acid with methanol follows an irreversible pseudo-second-order rate law in its initial phase []. This is followed by a shift to a reversible second-order rate as the reaction progresses. This kinetic model effectively predicts the reaction progress and aligns well with experimental data [].
Q6: Has the vapor pressure of this compound been studied?
A7: Yes, the saturated vapor pressure of this compound has been measured using a Swietoslawski-type ebulliometer []. This data facilitated the determination of its Antoine equation parameters and standard vaporization enthalpy [].
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